N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound characterized by a unique structure that incorporates a cyclohexyl group and a methyl group attached to an azabicyclo[3.2.1]octane framework. This compound is notable for its potential applications in various scientific fields, particularly in organic chemistry and medicinal research.
The compound can be sourced from chemical suppliers and is often utilized as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in both academic research and industrial applications .
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine belongs to the class of bicyclic amines and is classified as an azabicyclo compound due to its bicyclic structure featuring nitrogen within the ring system. It is also related to tropane alkaloids, which are known for their biological activities .
The synthesis of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield, utilizing catalysts and automated systems for enhanced efficiency .
The molecular formula for N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is C₁₄H₂₆N₂, indicating it contains 14 carbon atoms, 26 hydrogen atoms, and 2 nitrogen atoms.
The compound features a bicyclic structure with a nitrogen atom integrated into one of the rings, which is characteristic of azabicyclo compounds. The presence of both cyclohexyl and methyl groups contributes to its unique chemical properties .
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine can undergo various chemical reactions including:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and cyclohexylamine or methyl iodide for substitution reactions .
The mechanism of action for N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. Binding to these targets can modulate their activity, influencing various biochemical pathways and potentially leading to therapeutic effects .
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is typically described as an irritant and should be handled with care in laboratory settings.
The compound exhibits typical characteristics of bicyclic amines, including basicity due to the presence of the amine functional group and reactivity associated with both the nitrogen atom and the bicyclic structure .
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine has several applications in scientific research:
This compound's unique structural features make it a valuable candidate for further research and development across various scientific disciplines.
The 8-azabicyclo[3.2.1]octane framework is constructed via ring-closing metathesis (RCM) or intramolecular nucleophilic substitution. A high-yielding approach adapts Kotha’s bis-homoallylation of ethyl isocyanoacetate with 4-bromo-1-butene (NaH/DMSO-Et₂O), yielding intermediate 1 (Scheme 1). Following isonitrile hydrolysis and Boc protection, RCM with Grubbs’ catalyst (toluene, 80°C) delivers the cycloheptene derivative 3 in >75% yield . Subsequent dibromination using trimethylphenylammonium tribromide and tetraethylammonium bromide affords 4 (95% yield), where the anti bromine atoms ensure correct stereochemical orientation for cyclization.
Acid-mediated cyclization then achieves bicyclic ring closure: Boc deprotection (HCl/ethanol) followed by treatment with K₂CO₃ in chloroform quantitatively yields the brominated azabicyclic intermediate 5. This strategy leverages the trans-disposed bromine and amine for efficient pyrrolidine ring formation . Alternative approaches use radical cyclization of α-allyl proline derivatives, though these often suffer from regioselectivity issues (e.g., undesired 3-methyl-7-azabicyclo[2.2.1]heptane formation) .
Table 1: Comparative Cyclization Methods for Azabicyclic Core
Method | Key Reagent/Condition | Yield | Advantage |
---|---|---|---|
RCM/Dibromination-Cyclization | Grubbs’ catalyst, PhMe₃N⁺Br₃⁻ | 41% (4 steps) | High stereoselectivity |
Radical Cyclization | Bu₃SnH, AIBN | 15–20% | Fewer steps, low regioselectivity |
Direct Nucleophilic Substitution | K₂CO₃, CHCl₃, reflux | >95% | Quantitative, minimal byproducts |
N-Functionalization of the 8-azabicyclo[3.2.1]octan-3-amine core occurs at two sites: the bridgehead nitrogen (N-8) and the C₃-amine. N-Methylation is typically accomplished early using:
N-Cyclohexylation employs cyclohexyl bromide under basic conditions (K₂CO₃ or DIPEA) or via Buchwald-Hartwig coupling when high regioselectivity is required. Acylation is less common but may use tert-butoxycarbonyl (Boc) for temporary protection during synthesis. The Boc group is introduced via di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP, achieving >90% yield . Deprotection uses trifluoroacetic acid (TFA) or HCl/ethanol.
Table 2: Solvent Effects on N-Alkylation Efficiency
Solvent | Base | Temp (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Acetonitrile | K₂CO₃ | 80 | 85 | <5% dialkylation |
DMF | DIPEA | 60 | 92 | 8% dialkylation |
Toluene | Et₃N | 110 | 70 | 15% elimination |
Challenges: Competitive dialkylation at the C₃-amine necessitates stoichiometric control or bulky electrophiles (e.g., tert-butyl bromoacetate) [3] [9].
Stereoselective synthesis of the C₃-amine substituent exploits catalytic hydrogenation or reductive amination. For N-cyclohexyl introduction, reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-3-one with cyclohexylamine (NaBH₃CN, MeOH, 0°C) achieves moderate diastereoselectivity (∼3:1 exo/endo) [5] [8]. Chiral resolution of the racemic amine (e.g., via diastereomeric salt formation with L-tartaric acid) yields enantiopure material (>99% ee) [9].
Hydrogenation conditions profoundly impact stereochemistry:
Protecting groups mitigate undesired reactions during functionalization:
Bridgehead nitrogen (N-8) is often permanently methylated early, avoiding protection needs [8].
Process optimization focuses on solvent selection, catalyst loading, and reaction scalability:
Cost drivers:
Table 3: Large-Scale Process Parameters (Pilot Plant)
Step | Optimal Catalyst | Solvent | Scale (kg) | Purity (%) |
---|---|---|---|---|
Ring-Closing Metathesis | Grubbs I (0.5 mol%) | Toluene | 50 | 98.5 |
Dibromination | PhMe₃N⁺Br₃⁻ (1.1 eq) | DCM | 30 | 99.2 |
Reductive Amination | Pd/C (3 mol%) | MeOH | 25 | 97.8 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8